6-Aldehydo-7-methoxyiso-ophiopogonanone B 6-Aldehydo-7-methoxyiso-ophiopogonanone B
Brand Name: Vulcanchem
CAS No.: 123941-06-0
VCID: VC20850178
InChI: InChI=1S/C20H16O7/c1-10-19(24-2)13(7-21)18(23)16-17(22)12(8-25-20(10)16)5-11-3-4-14-15(6-11)27-9-26-14/h3-4,6-8,23H,5,9H2,1-2H3
SMILES: CC1=C2C(=C(C(=C1OC)C=O)O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4
Molecular Formula: C20H16O7
Molecular Weight: 368.3 g/mol

6-Aldehydo-7-methoxyiso-ophiopogonanone B

CAS No.: 123941-06-0

Cat. No.: VC20850178

Molecular Formula: C20H16O7

Molecular Weight: 368.3 g/mol

* For research use only. Not for human or veterinary use.

6-Aldehydo-7-methoxyiso-ophiopogonanone B - 123941-06-0

Specification

CAS No. 123941-06-0
Molecular Formula C20H16O7
Molecular Weight 368.3 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-ylmethyl)-5-hydroxy-7-methoxy-8-methyl-4-oxochromene-6-carbaldehyde
Standard InChI InChI=1S/C20H16O7/c1-10-19(24-2)13(7-21)18(23)16-17(22)12(8-25-20(10)16)5-11-3-4-14-15(6-11)27-9-26-14/h3-4,6-8,23H,5,9H2,1-2H3
Standard InChI Key SPDCQGQAIRCVFB-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C(=C1OC)C=O)O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4
Canonical SMILES CC1=C2C(=C(C(=C1OC)C=O)O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator